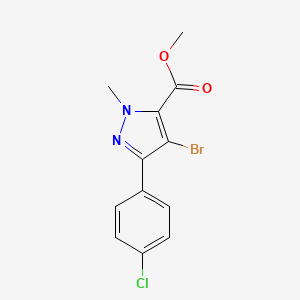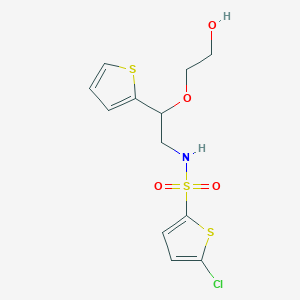
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been developed, showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such compounds, through their synthesis and biological evaluation, contribute to the development of potential anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another application is found in the synthesis of analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the DNA synthesis pathway, making them targets for anticancer and antibacterial drugs. Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have demonstrated high potency as dual inhibitors, indicating their potential as therapeutic agents (A. Gangjee et al., 2008).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfonamide moieties have been synthesized for use as antimicrobial agents. Such structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. This research avenue underscores the role of these compounds in developing new antimicrobial therapies (E. Darwish et al., 2014).
Crystal Structure Analysis
The study of crystal structures of complexes containing similar sulfonamide derivatives provides insights into their potential interactions and reactivity. Such analyses are crucial for understanding the binding mechanisms of these compounds to biological targets, which is essential for drug design and development (J. Obaleye et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3-(methylthio)benzoic acid to form the intermediate compound. This intermediate is then reacted with 2-thiouracil and N-(3-(methylthio)phenyl)acetamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3-(methylthio)benzoic acid", "2-thiouracil", "N-(3-(methylthio)phenyl)acetamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3-(methylthio)benzoic acid in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final intermediate.", "Step 3: The final intermediate is then reacted with N-(3-(methylthio)phenyl)acetamide in the presence of a base such as triethylamine and a solvent such as DMF to form the final product." ] } | |
CAS RN |
933240-18-7 |
Product Name |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
Molecular Formula |
C20H18ClN3O4S3 |
Molecular Weight |
496.01 |
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
OWNIBYBTUYRSEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)

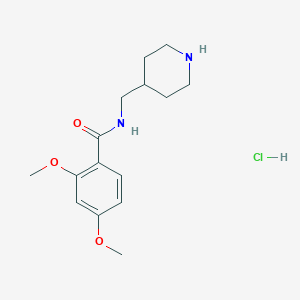
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
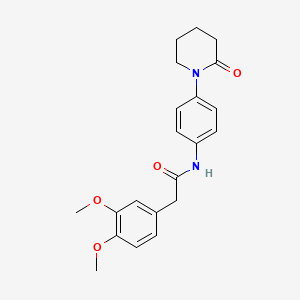
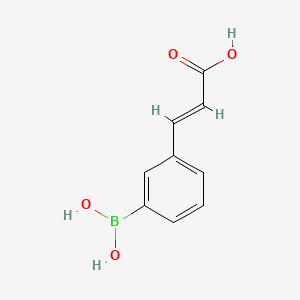
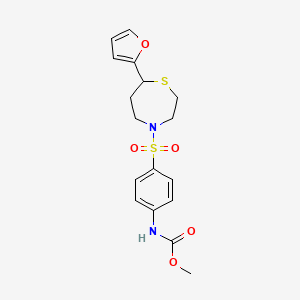
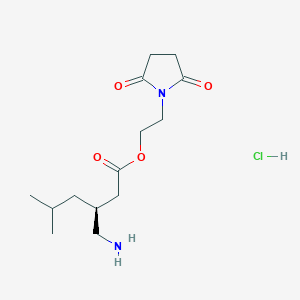
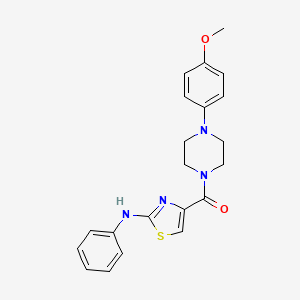
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
